
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide, also known as CFMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been found to have potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
作用機序
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cancer cell growth and invasion, and reducing inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various areas of scientific research. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide research, including exploring its potential applications in cancer therapy, antimicrobial activity, and anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for this compound and to improve its solubility in water for use in various experiments.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has several advantages for use in lab experiments, but its limitations include its limited solubility in water. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成法
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-chloro-2-formylphenol and 4-methylaniline in the presence of acetic anhydride and triethylamine. This method has been optimized to yield high purity and yield of this compound, which is essential for its use in scientific research.
特性
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRTZGWAQDQECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

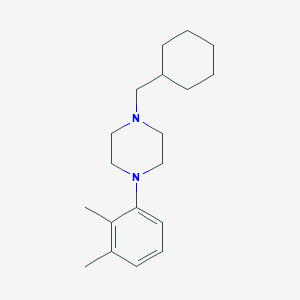
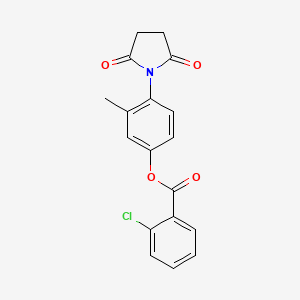

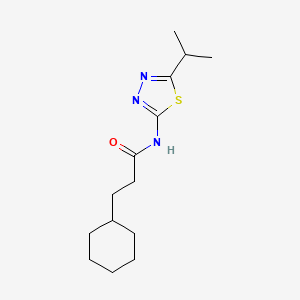
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
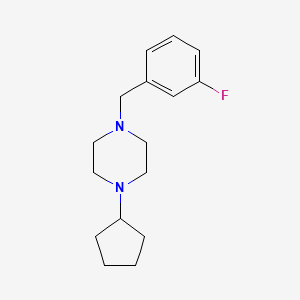

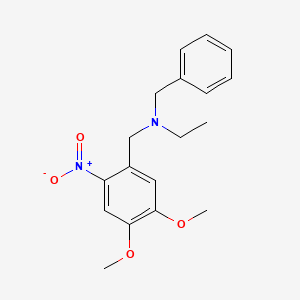
![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)